molecular formula C13H14O3 B14184533 Methyl 5-(2-formylphenyl)pent-2-enoate CAS No. 835597-89-2

Methyl 5-(2-formylphenyl)pent-2-enoate

Cat. No.: B14184533
CAS No.: 835597-89-2
M. Wt: 218.25 g/mol
InChI Key: PWQQQQIQIBOLBX-UHFFFAOYSA-N
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Description

Methyl 5-(2-formylphenyl)pent-2-enoate is an organic compound with the molecular formula C13H14O3 It is a derivative of pentenoic acid and features a formyl group attached to a phenyl ring, which is further connected to a pentenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-formylphenyl)pent-2-enoate typically involves the reaction of 2-formylphenylboronic acid with methyl 5-bromopent-2-enoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures around 80-100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reagents are fed into the reactor at controlled rates, and the product is continuously extracted and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-formylphenyl)pent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products

    Oxidation: 5-(2-carboxyphenyl)pent-2-enoic acid.

    Reduction: Methyl 5-(2-hydroxyphenyl)pent-2-enoate.

    Substitution: Methyl 5-(2-aminophenyl)pent-2-enoate.

Scientific Research Applications

Methyl 5-(2-formylphenyl)pent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-formylphenyl)pent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-formylphenyl)pent-2-enoate is unique due to the presence of both a formyl group and a pentenoate ester, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities.

Properties

CAS No.

835597-89-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 5-(2-formylphenyl)pent-2-enoate

InChI

InChI=1S/C13H14O3/c1-16-13(15)9-5-4-7-11-6-2-3-8-12(11)10-14/h2-3,5-6,8-10H,4,7H2,1H3

InChI Key

PWQQQQIQIBOLBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCCC1=CC=CC=C1C=O

Origin of Product

United States

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